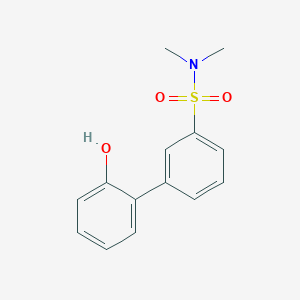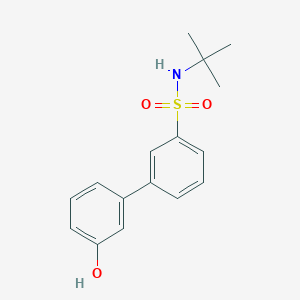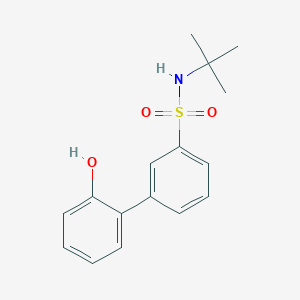
2-Methyl-4-(thiophen-3-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(thiophen-3-yl)phenol, 95% (MTP) is a compound found in a variety of plants, including coffee, tea, and some spices. It is an important component of the coffee flavor and aroma. MTP has a wide range of applications in the food industry, pharmaceuticals, and cosmetics. It is also used as an antioxidant and anti-inflammatory agent.
Aplicaciones Científicas De Investigación
2-Methyl-4-(thiophen-3-yl)phenol, 95% has been studied extensively in scientific research. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. It has also been used as a model compound for studying the mechanism of action of certain drugs. It has been used to study the effects of oxidative stress on cells and to investigate the role of reactive oxygen species in disease.
Mecanismo De Acción
2-Methyl-4-(thiophen-3-yl)phenol, 95% is believed to act by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory mediators. It has been found to inhibit the activity of certain enzymes involved in the production of ROS. It has also been found to inhibit the production of nitric oxide, a molecule involved in inflammation.
Biochemical and Physiological Effects
2-Methyl-4-(thiophen-3-yl)phenol, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties. It has also been found to possess anti-cancer activity. It has been found to inhibit the growth of certain cancer cells in vitro and to reduce the size of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-4-(thiophen-3-yl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also stable and can be stored for long periods of time. However, it is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
In the future, 2-Methyl-4-(thiophen-3-yl)phenol, 95% may be used to develop new drugs for the treatment of various diseases. It may also be used as a food additive to enhance the flavor and aroma of certain foods. It may also be used as an antioxidant and anti-inflammatory agent in cosmetics and pharmaceuticals. Additionally, further research may be conducted to investigate the biochemical and physiological effects of 2-Methyl-4-(thiophen-3-yl)phenol, 95%.
Métodos De Síntesis
2-Methyl-4-(thiophen-3-yl)phenol, 95% can be synthesized in several ways. One of the most common methods is the reaction between thiophenol and 2-methylphenol in the presence of a base. The reaction is carried out in an aqueous medium at a temperature of 60-70°C. The reaction is usually complete within 2-3 hours. The product is isolated by crystallization and purified by recrystallization.
Propiedades
IUPAC Name |
2-methyl-4-thiophen-3-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-8-6-9(2-3-11(8)12)10-4-5-13-7-10/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTRLIVNCHDKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683664 |
Source


|
| Record name | 2-Methyl-4-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-69-1 |
Source


|
| Record name | 2-Methyl-4-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370701.png)

![3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370709.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370716.png)


![4-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370724.png)



![3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370748.png)
